N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MTPA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications.
Scientific Research Applications
Herbicide Design and Mechanism
Pyrimidinylthiobenzoates, a class of compounds related to the query, have been explored for their herbicidal activity, particularly targeting acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthesis of branched-chain amino acids, making it a valuable target for herbicide design. A comprehensive study employing molecular docking, 3D-QSAR models, and density-functional-theory calculations has elucidated the bioactive conformation of these compounds, contributing to a deeper understanding of their mechanism of action and facilitating the design of more effective herbicides (He et al., 2007).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidine, which share a structural motif with the query compound, have been synthesized and evaluated for their in vitro antitumor activity against human breast adenocarcinoma cell lines. This research highlights the potential of such compounds in the development of new anticancer agents (El-Morsy et al., 2017).
Antimicrobial Agents
A series of pyrimidinones and oxazinones, with a thiophene moiety, have been synthesized and assessed for their antimicrobial activity. This research is indicative of the potential applications of similar compounds in treating bacterial and fungal infections (Hossan et al., 2012).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-26-13-6-4-5-12(9-13)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCTAWAUIYXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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